

Quantitative Analysis of 3-NBD-C12 Cholesterol Fluorescence: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-NBD-C12 Cholesterol is a fluorescently labeled analog of cholesterol that serves as a powerful tool for investigating the dynamics of cholesterol trafficking, metabolism, and distribution within cellular and model membranes. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the cholesterol molecule via a 12-carbon spacer, which allows the cholesterol moiety to orient within the membrane bilayer while the NBD group remains at the hydrophilic interface.[1][2][3] This strategic placement minimizes perturbations to the natural behavior of cholesterol, making it a reliable probe for a variety of applications in cell biology and drug discovery. The fluorescence of the NBD group is sensitive to its local environment, providing insights into the lipid composition and organization of membranes.[3]

These application notes provide detailed protocols for the quantitative analysis of **3-NBD-C12 Cholesterol** fluorescence in key cell-based assays, including cholesterol uptake and efflux, and for live-cell imaging to study intracellular cholesterol transport.

Quantitative Data Summary

The spectral properties and typical experimental parameters for **3-NBD-C12 Cholesterol** are summarized below for easy reference.



Property	Value	Reference
Excitation Maximum (Ex)	~465 nm	[4][5][6]
Emission Maximum (Em)	~535 nm	[4][5][6]
Solubility	DMSO, Ethanol	[2][7]
Typical Cell Labeling Concentration	1-10 μΜ	[8]
Typical Incubation Time for Uptake	1 - 6 hours	[8]
Microscopy Filter Set	FITC/GFP	[9]

Table 1: Key Properties and Experimental Parameters for **3-NBD-C12 Cholesterol**.

Experimental Protocols

Protocol 1: Cellular Cholesterol Uptake Assay

This protocol describes the measurement of cholesterol uptake in cultured mammalian cells using **3-NBD-C12 Cholesterol**.

Materials:

- 3-NBD-C12 Cholesterol stock solution (1 mg/mL in ethanol)[9]
- Cultured mammalian cells (e.g., THP-1, Huh-7, Caco-2)[8][9]
- 96-well black, clear-bottom tissue culture plates
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[8]
- Fluorescence microplate reader





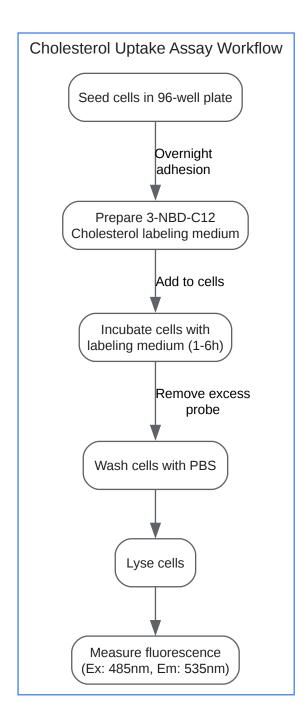


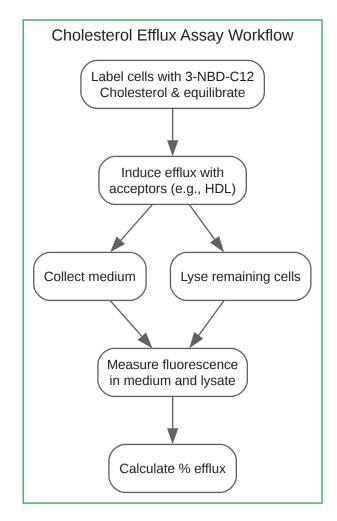
Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
- Preparation of Labeling Medium: Prepare the labeling medium by diluting the 3-NBD-C12
 Cholesterol stock solution in serum-free medium to a final concentration of 5-10 μM.[8] For example, a 1:50 dilution of a 1 mg/ml stock yields a concentration of approximately 20 μg/ml.

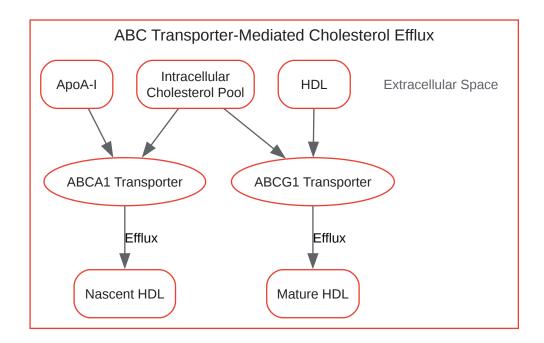
 [9]
- Cell Labeling: a. Aspirate the growth medium from the wells. b. Wash the cells once with PBS. c. Add the labeling medium to the cells. d. Incubate for 1-6 hours at 37°C, protected from light. The uptake typically reaches a plateau after 4-6 hours.[8]
- Washing: a. Aspirate the labeling medium. b. Wash the cells three times with cold PBS to remove excess fluorescent cholesterol.
- Quantification: a. Lyse the cells by adding cell lysis buffer to each well and incubate for 10 minutes on an orbital shaker.[10] b. Measure the fluorescence intensity of the cell lysate using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]



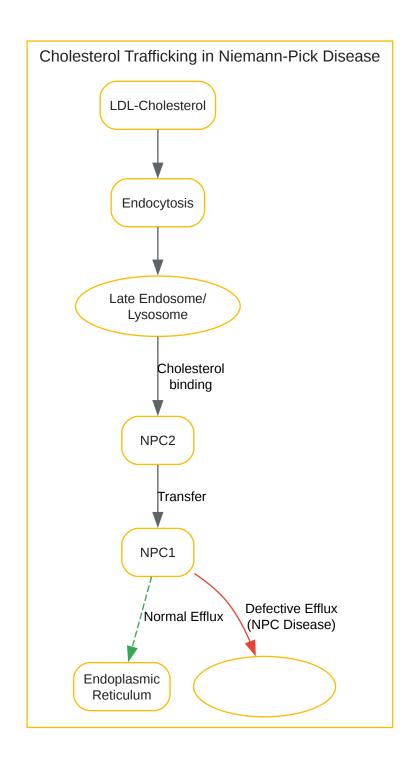












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